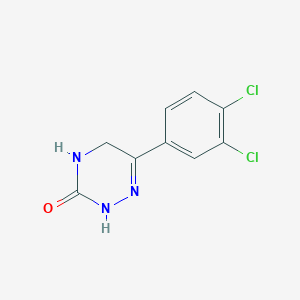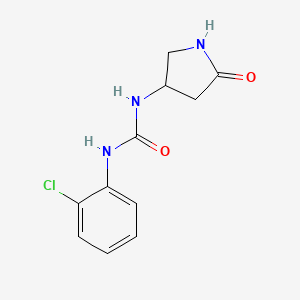
1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea is a chemical compound that has been developed for various scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea involves the inhibition of various enzymes that are involved in the production of pro-inflammatory cytokines and the growth of cancer cells. It has been found to inhibit the activity of COX-2, which is an enzyme that is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in the growth and replication of cancer cells.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body. It has also been found to induce apoptosis in cancer cells, which can help to inhibit the growth and spread of cancer cells. Additionally, it has been found to inhibit the growth of certain fungi, which can help to prevent fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea has several advantages for laboratory experiments. It is relatively easy to synthesize and has been well-studied, which makes it a useful reference compound for the synthesis of similar compounds. Additionally, it has been found to have potential as an anti-inflammatory, anti-cancer, and anti-fungal agent, which makes it a useful compound for studying these conditions. However, there are also some limitations to using this compound in laboratory experiments. Its mechanism of action is not fully understood, and it may have unintended effects on other enzymes or pathways in the body.
Orientations Futures
There are several future directions for the study of 1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea. One potential direction is to study its potential as a treatment for other inflammatory conditions, such as arthritis or inflammatory bowel disease. Another potential direction is to study its potential as a treatment for other types of cancer, such as breast cancer or lung cancer. Additionally, further research could be done to fully understand its mechanism of action and potential side effects, which could help to optimize its use in laboratory experiments.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea has been studied for various scientific research applications. It has been found to have potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. It has also been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-fungal agent, as it has been found to inhibit the growth of certain fungi.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c12-8-3-1-2-4-9(8)15-11(17)14-7-5-10(16)13-6-7/h1-4,7H,5-6H2,(H,13,16)(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCZLZCIAKBGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90526305 | |
| Record name | N-(2-Chlorophenyl)-N'-(5-oxopyrrolidin-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90526305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea | |
CAS RN |
88016-06-2 | |
| Record name | N-(2-Chlorophenyl)-N'-(5-oxopyrrolidin-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90526305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



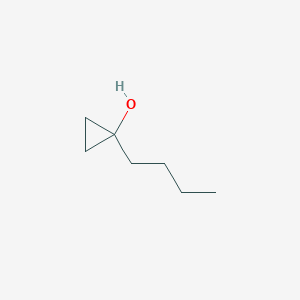
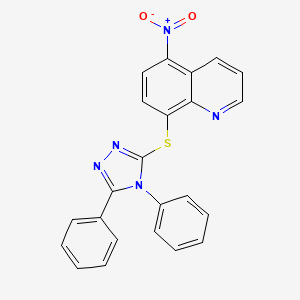
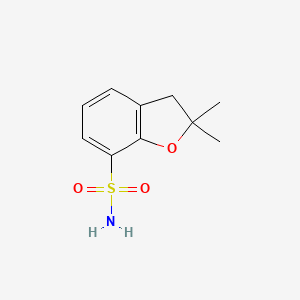
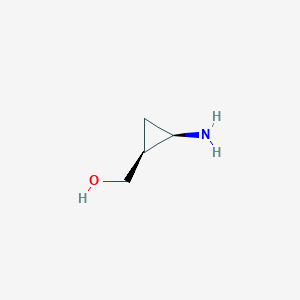



![3-(Thiophen-2-ylmethyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1661032.png)

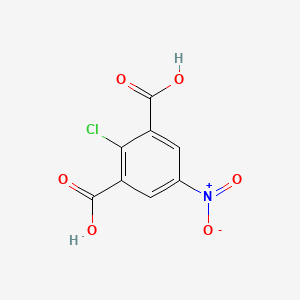
![1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl-](/img/structure/B1661037.png)

![Cyclohepta[d]imidazol-2(1H)-one](/img/structure/B1661039.png)
